molecular formula C7H8FNO B14048678 1-(4-Fluoropyridin-2-YL)ethan-1-OL

1-(4-Fluoropyridin-2-YL)ethan-1-OL

Cat. No.: B14048678
M. Wt: 141.14 g/mol
InChI Key: FPICJVDLAGRDQL-UHFFFAOYSA-N
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Description

1-(4-Fluoropyridin-2-YL)ethan-1-OL is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.15 g/mol . It is characterized by the presence of a fluoropyridine ring and an ethanol group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoropyridin-2-YL)ethan-1-OL typically involves the reaction of 4-fluoropyridine with an appropriate ethanolic reagent under controlled conditions. One common method involves the reduction of 4-fluoropyridine-2-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in ethanol . The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoropyridin-2-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 4-Fluoropyridine-2-carboxylic acid.

    Reduction: 1-(4-Fluoropyridin-2-YL)ethanamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoropyridin-2-YL)ethan-1-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluoropyridin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanol group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoropyridin-2-YL)ethan-1-OL: Similar structure but with the fluorine atom at the 3-position.

    1-(6-Fluoropyridin-2-YL)ethan-1-OL: Fluorine atom at the 6-position.

    1-(4-Chloropyridin-2-YL)ethan-1-OL: Chlorine atom instead of fluorine.

Uniqueness

1-(4-Fluoropyridin-2-YL)ethan-1-OL is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the ethanol group also provides additional functional versatility in chemical synthesis and biological applications .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

1-(4-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H8FNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3

InChI Key

FPICJVDLAGRDQL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)F)O

Origin of Product

United States

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